(4E)-2-(furan-2-yl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one
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Overview
Description
2-(2-furanyl)-4-[[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methylidene]-5-oxazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antidepressant and Antianxiety Properties
Compounds structurally related to the query molecule have been synthesized and evaluated for their potential as antidepressant and antianxiety agents. A study involving the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in animal models, indicating the potential therapeutic applications of these compounds in neuropsychiatric disorders (J. Kumar et al., 2017).
Antimicrobial Activities
Another area of research focuses on the antimicrobial properties of azole derivatives synthesized from furan-2-carbohydrazide. These compounds have demonstrated activity against various microorganisms, suggesting their potential as antimicrobial agents (Serap Başoğlu et al., 2013). This highlights the broader applicability of furan-containing compounds in developing new antimicrobial therapies.
Antitumor Agents
Research into the design of antitumor agents has also incorporated furan-2-carbaldehyde derivatives. One study synthesized a series of compounds with this functional group, revealing a lead compound superior to standard drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening, emphasizing the potential of these molecules in cancer therapy (Y. Matiichuk et al., 2020).
Luminescent and Scintillation Properties
The synthesis and investigation of organic luminophores based on carbonyl-containing derivatives of 2-(fur-2-yl)-5-phenyloxazole have been explored for their spectral-luminescent and scintillation properties. Such studies are critical for the development of materials for optoelectronic applications (Л. Д. Пацeнкеp & Александр Локшин, 2013).
Structural and Optical Properties
The impact of trifluoromethyl substituents on the crystallization, structure, and optical properties of furan/phenylene co-oligomer single crystals has been systematically studied, offering insights into the design of materials for organic optoelectronics (Alina A. Sonina et al., 2018).
Properties
Molecular Formula |
C19H10F3NO4 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H10F3NO4/c20-19(21,22)12-4-1-3-11(9-12)15-7-6-13(26-15)10-14-18(24)27-17(23-14)16-5-2-8-25-16/h1-10H/b14-10+ |
InChI Key |
ZNSQBTBEQOALTN-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)OC(=N3)C4=CC=CO4 |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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